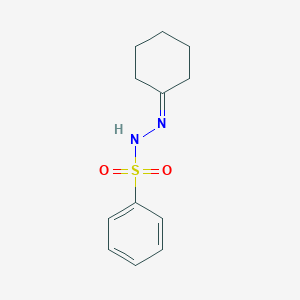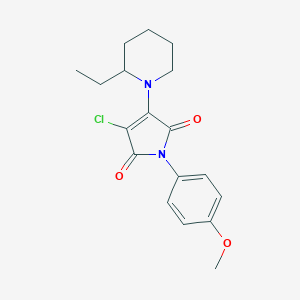
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione, also known as MQP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. MQP has been shown to exhibit a range of biochemical and physiological effects, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is not fully understood, but it is believed to involve the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). These enzymes play important roles in inflammation and cell signaling, and their inhibition by 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and to reduce inflammation. In vivo studies have shown that 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione can improve cognitive function in animal models of Alzheimer's disease and can protect against neurotoxicity induced by amyloid-beta.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione in lab experiments is its well-characterized synthesis method, which allows for the production of high-purity samples. Additionally, its broad range of biological activities makes it a versatile tool for investigating various cellular processes. However, one limitation of using 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione. One area of interest is the development of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the investigation of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione's potential as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione and to identify potential targets for its therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione involves a multi-step process that begins with the reaction of 2-methyl-4-oxoquinazoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine-2,6-dione in the presence of a base to yield 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione has also been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
6155-00-6 |
|---|---|
Nom du produit |
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione |
Formule moléculaire |
C14H13N3O3 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
1-(2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N3O3/c1-9-15-11-6-3-2-5-10(11)14(20)16(9)17-12(18)7-4-8-13(17)19/h2-3,5-6H,4,7-8H2,1H3 |
Clé InChI |
PHOAZYVBWPGFPH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N3C(=O)CCCC3=O |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1N3C(=O)CCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



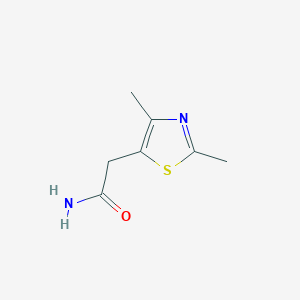

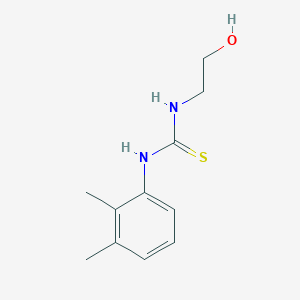



![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
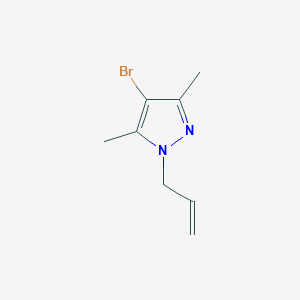

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
